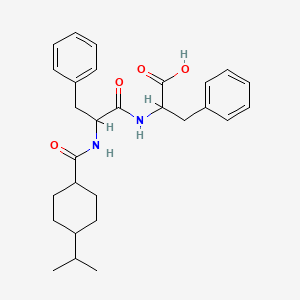
N6-Boc-N2-acetyl-D-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-Lys(Boc)-OH, also known as Nα-acetyl-Nε-(tert-butoxycarbonyl)-L-lysine, is a derivative of the amino acid lysine. This compound is often used in biochemical research, particularly in the study of histone deacetylases (HDACs) and other enzymes involved in protein acetylation and deacetylation. The presence of both acetyl and tert-butoxycarbonyl (Boc) protecting groups makes it a valuable tool in peptide synthesis and enzymatic assays.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Lys(Boc)-OH typically involves the protection of the amino and carboxyl groups of lysine. The process begins with the acetylation of the α-amino group, followed by the protection of the ε-amino group with a Boc group. The reaction conditions often involve the use of acetic anhydride for acetylation and di-tert-butyl dicarbonate for Boc protection. The reactions are usually carried out in the presence of a base such as triethylamine to neutralize the generated acids.
Industrial Production Methods
In an industrial setting, the production of Ac-Lys(Boc)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protection steps.
Analyse Chemischer Reaktionen
Types of Reactions
Ac-Lys(Boc)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid) or the acetyl group under basic conditions (e.g., hydroxylamine).
Substitution Reactions: The ε-amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Coupling Reactions: The carboxyl group can be activated and coupled with other amino acids or peptides using coupling reagents like carbodiimides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid for Boc removal, hydroxylamine for acetyl removal.
Coupling: Carbodiimides (e.g., EDC, DCC) for peptide bond formation.
Substitution: Nucleophiles such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include deprotected lysine derivatives, coupled peptides, and substituted lysine compounds.
Wissenschaftliche Forschungsanwendungen
Ac-Lys(Boc)-OH has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protected lysine derivative.
Biology: Employed in the study of protein acetylation and deacetylation, particularly in HDAC assays.
Medicine: Investigated for its role in epigenetic regulation and potential therapeutic applications in cancer treatment.
Industry: Utilized in the production of synthetic peptides and as a reagent in biochemical assays.
Wirkmechanismus
The mechanism of action of Ac-Lys(Boc)-OH involves its role as a substrate or inhibitor in enzymatic reactions. In HDAC assays, the compound is deacetylated by HDAC enzymes, leading to the removal of the acetyl group. This deacetylation process is crucial for studying the activity and inhibition of HDACs, which are important targets in cancer therapy. The Boc group provides stability and prevents unwanted side reactions during these assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-Lys(Ac)-AMC: A fluorescent substrate for HDACs, used in similar enzymatic assays.
Z-Lys(Ac)-AMC: Another HDAC substrate with a different protecting group.
Fmoc-Lys(Boc)-OH: A similar compound with a different protecting group (Fmoc) used in peptide synthesis.
Uniqueness
Ac-Lys(Boc)-OH is unique due to its dual protection with acetyl and Boc groups, making it versatile for various biochemical applications. Its stability and compatibility with different reaction conditions make it a preferred choice in peptide synthesis and enzymatic assays.
Eigenschaften
Molekularformel |
C13H24N2O5 |
|---|---|
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
2-acetamido-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C13H24N2O5/c1-9(16)15-10(11(17)18)7-5-6-8-14-12(19)20-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,19)(H,15,16)(H,17,18) |
InChI-Schlüssel |
NZAMQYCOJSWUAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B12291016.png)
![(3aR,4R,6R,6aR)-4-(benzyloxymethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B12291022.png)
![11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene](/img/structure/B12291023.png)

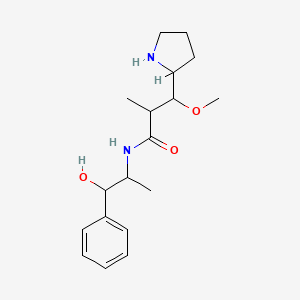
![6-butyl-2-(2-phenylethyl)-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5H-pyrimidin-4-one](/img/structure/B12291033.png)
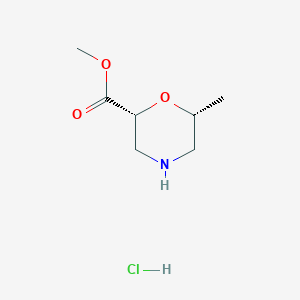
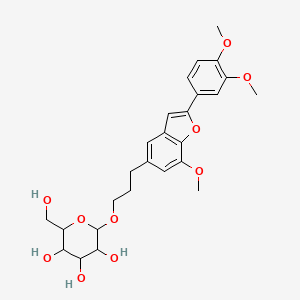
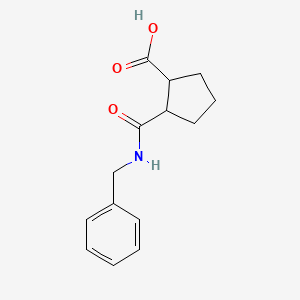
![6,7-dimethoxy-3-(4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one](/img/structure/B12291055.png)
![tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B12291063.png)
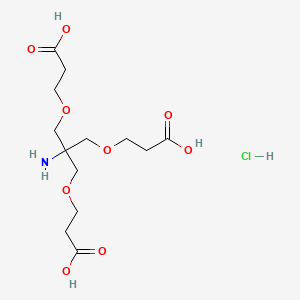
![3,11,19-Tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),2,5,7,9(27),13,15,17(26),21,23-decaene-7,15,23-triol](/img/structure/B12291076.png)
